3-Benzyl-1,2,4-thiadiazol-5-amine
Overview
Description
3-Benzyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring, which consists of a five-membered ring containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-1,2,4-thiadiazol-5-amine are carbonic anhydrases and STAT3 . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . STAT3 (Signal Transducer and Activator of Transcription 3) is an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells . It also inhibits carbonic anhydrase IX .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which plays a crucial role in the progression of various cancers . By inhibiting this pathway, the compound can potentially limit the proliferation of cancer cells .
Result of Action
The compound exhibits significant anti-proliferative effectiveness against cancer cell lines . For instance, it has shown cytotoxic activity against U87 and HeLa cells . It also induces cell cycle arrest and apoptosis in STAT3-overexpressing DU145 and MDA-MB-231 cancer cells .
Biochemical Analysis
Biochemical Properties
This suggests that 3-Benzyl-1,2,4-thiadiazol-5-amine might interact with enzymes like AChE, influencing biochemical reactions .
Cellular Effects
Some thiadiazole derivatives have shown potential anticancer activities in various in vitro and in vivo models . They have also demonstrated antimicrobial activity against pathogenic bacteria and unicellular fungi . These findings suggest that this compound might have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This suggests that this compound might interact with enzymes or cofactors in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with thiosemicarbazide in the presence of an oxidizing agent such as phosphorus oxychloride (POCl3) under reflux conditions . This reaction yields the desired thiadiazole ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
- 5-Benzyl-1,3,4-thiadiazol-2-amine
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine
Comparison: 3-Benzyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-benzyl-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPJUFWVJYJIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345566 | |
Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17467-27-5 | |
Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.